molecular formula C₁₇H₁₂ClNO₂ B1141125 2,3-ジヒドロ-1-オキソアセナピン CAS No. 934996-79-9

2,3-ジヒドロ-1-オキソアセナピン

カタログ番号: B1141125
CAS番号: 934996-79-9
分子量: 297.74
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . It is a solid compound that is typically stored at room temperature. This compound is known for its unique structure, which includes a dibenzo-oxepino-pyrrolone core, making it a subject of interest in various scientific research fields.

科学的研究の応用

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

準備方法

The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one undergoes various chemical reactions, including:

類似化合物との比較

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one can be compared with other similar compounds, such as:

The uniqueness of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one lies in its specific structural features and the resulting chemical and biological properties.

生物活性

9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one, commonly known as Asenapine , is an atypical antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. It functions as a dual antagonist of serotonin (5-HT) and dopamine receptors, which contributes to its therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClN
  • Molecular Weight : 285.77 g/mol
  • IUPAC Name : (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
  • CAS Number : 1412458-61-7

Biological Activity

Asenapine exhibits a range of biological activities primarily through its action on various neurotransmitter receptors:

Receptor Binding Affinity

Asenapine has shown significant binding affinity for several receptors:

  • Serotonin Receptors :
    • 5-HT1A: Ki = 0.03 nM
    • 5-HT2A: Ki = 1.3 nM
    • 5-HT2C: Ki = 0.42 nM
    • 5-HT6: Ki = 1.1 nM
  • Dopamine Receptors :
    • D2: Ki = 0.03 nM
    • D3: Ki = 0.42 nM
    • D4: Ki = 1.1 nM

These values indicate that Asenapine has a strong affinity for both serotonin and dopamine receptors, which is crucial for its antipsychotic effects.

Asenapine's mechanism involves blocking multiple serotonin and dopamine receptor subtypes:

  • Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic pathway, which is associated with psychotic symptoms.
  • Serotonin Receptor Modulation : The antagonism at various serotonin receptors may help alleviate mood symptoms and reduce anxiety.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of Asenapine:

  • Schizophrenia Treatment :
    • A randomized controlled trial demonstrated that Asenapine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a period of six weeks.
    • Patients reported improvements in both positive symptoms (hallucinations and delusions) and negative symptoms (social withdrawal).
  • Bipolar Disorder :
    • In a study involving patients with acute manic or mixed episodes of bipolar disorder, Asenapine was found to be effective in reducing manic symptoms as measured by the Young Mania Rating Scale (YMRS).
    • The treatment resulted in significant mood stabilization with an acceptable side effect profile.

Side Effects and Safety Profile

Asenapine is generally well-tolerated; however, common side effects include:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)

Comparative Analysis with Other Antipsychotics

FeatureAsenapineOlanzapineRisperidone
MechanismMulti-receptor antagonistMulti-receptor antagonistD2 receptor antagonist
Common Side EffectsSedation, EPSWeight gain, sedationEPS, hyperprolactinemia
Efficacy in SchizophreniaHighHighModerate
Efficacy in Bipolar DisorderHighModerateLow

特性

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFINICFHHBHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

P2O5 (90 grams) was added in portions to H3PO4 (90 grams) while maintaining the temperature below 140° C. The mixture was heated at 115° C. for 1.5 hour, whereupon 3-[2-(4-chloro-phenoxy)-phenyl]-1-methyl-pyrrolidine-2,4-dione (XI) (30 grams; 95 mmol) was added. The resulting mixture was stirred for 4 days at 115° C. to 130° C. with extra P2O5 (in total 5 portions of 5 grams each were added). The mixture was poured into water (200 ml) and the resulting precipitate was stirred overnight. The mixture was extracted with dichloromethane (250 ml) and washed with sat. NaHCO3 (pH=7). After drying on magnesium sulphate the solvent was removed under vacuum. The resulting crude product was dissolved in methanol (520 ml) at 70° C. Following removal of part of the methanol by evaporation the product crystallized. The mixture was stirred overnight at −12° C. The crystals were filtered and dried to provide 5-chloro-2,3-dihydro-2-methyl-1H-dibenz[2,3;6,7]oxepino[4,5-c]pyrrol-1-one (VI) (16.4 grams, 55 mmol; 58%), purity according to GC 92%.1H-NMR (400 MHz, CDCl3): 3.2 (s, 3H), 4.3 (s, 1H), 3.8 (m,1H), 7.2-7.4 (m, 6H), 8.2 (dd,1H).
Name
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phosphoric acid (270 g) is charged in to a round bottom flask and phosphorous pentoxide (270 g) is added in portions at below 140° C. The reaction mixture temperature is allowed to 110° C. and maintained for 2 hours. 3-(2-(4-Chlorophenoxy)phenyl)-1-methylpyrrolidine-2,4-dione (90 g) is added at 110° C. and maintained for 24 hours. Additional phosphorous pentoxide (3×15 g) is added to the reaction mixture in three portions at 110° C. at the time interval of 24 hours. Finally, the reaction mixture is maintained for 48 hours. The reaction mixture is cooled to 25-35° C., poured in to water (4500 mL), and stirred for 15 hours. The reaction mass is extracted with dichloromethane (900 mL), the layers are separated, and the aqueous layer is washed with dichloromethane (900 mL). The combined organic layer is washed with water (450 mL), 5% sodium bicarbonate (450 mL), and water (450 mL). The solvent from the organic layer is evaporated at 45° C. Methanol (180 mL) is charged to the reaction mass and again the solvent is evaporated form the reaction mass completely at 45° C. under reduced pressure. Methanol (450 mL) is charged to the reaction mass and heated at reflux for 30 minutes. The solution is cooled to 25-35° C. and further cooled to −8 to −12° C. The reaction mass is maintained at −8 to −12° C. for 3 hours, the obtained solid is collected by filtration, washed with chilled methanol (90 mL), and dried at 50-60° C. to afford 44 g of the title compound.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
4500 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。